molecular formula C9H10N2OS B035179 7-(2-Amino-ethyl)-3H-benzothiazol-2-one CAS No. 108773-10-0

7-(2-Amino-ethyl)-3H-benzothiazol-2-one

Cat. No. B035179
M. Wt: 194.26 g/mol
InChI Key: GJMIYODXHMRHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Amino-ethyl)-3H-benzothiazol-2-one, also known as AEBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the benzothiazole family and has a unique structure that makes it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may exert its effects by binding to specific targets in the body, such as enzymes or receptors. This binding may then lead to a cascade of biochemical reactions that ultimately result in the observed biological effects.

Biochemical And Physiological Effects

7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one can inhibit the activity of certain enzymes and receptors, which may contribute to its antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

7-(2-Amino-ethyl)-3H-benzothiazol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 7-(2-Amino-ethyl)-3H-benzothiazol-2-one. One area of interest is its potential as a drug target for various diseases. Further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Another area of interest is its potential as a fluorescent probe for imaging studies. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging various biological processes.
In conclusion, 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological and pharmacological activities and has been found to inhibit the activity of certain enzymes and receptors. While there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments, it has several advantages and holds promise for future research in drug development and imaging studies.

Synthesis Methods

The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves the reaction between 2-aminobenzothiazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield 7-(2-Amino-ethyl)-3H-benzothiazol-2-one.

Scientific Research Applications

7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological and pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug target for various diseases.

properties

CAS RN

108773-10-0

Product Name

7-(2-Amino-ethyl)-3H-benzothiazol-2-one

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12)

InChI Key

GJMIYODXHMRHDN-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=O)S2)CCN

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)S2)CCN

synonyms

2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI)

Origin of Product

United States

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